(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
Description
Properties
IUPAC Name |
(6aS)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLVNXOZVWAGH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)C(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable diketone, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridoquinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include a variety of substituted pyridoquinoxalines, which can be further functionalized for specific applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- CAS Number : 89860-74-2
- Melting Point : 192-194 °C
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry Applications
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one has been investigated for its potential pharmacological activities:
Anticancer Activity
Research indicates that derivatives of pyridoquinoxaline compounds exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that certain modifications to the pyridoquinoxaline framework enhance its activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Synthetic Chemistry Applications
This compound serves as a versatile building block in synthetic organic chemistry:
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications .
Catalyst Development
Recent studies have explored its role as a catalyst in organic reactions. The compound's unique structure may facilitate reactions under mild conditions, promoting greener chemistry practices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one and related compounds:
Key Observations:
Core Structure Variability: The pyrido[1,2-a]quinoxaline scaffold in the target compound is distinct from indoloquinoxalines (e.g., 8,9,10,11-Tetrahydroindolo[1,2-a]quinoxalin-6(5H)-one), which incorporate an indole ring. Pyrrolo-pyrido-pyrazines (e.g., compound 12 in ) feature an additional pyrrolidine ring, which may reduce conformational flexibility compared to the target compound.
Substituent Effects: Alkyl or aryl substitutions (e.g., phenylmethyl in or chlorophenyl in ) significantly alter bioactivity. For example, bulky groups like phenylmethyl in pyrrolo-pyrido-pyrazines enhance hypotensive effects but reduce vascular smooth muscle relaxation . The absence of substituents in the parent (S)-pyridoquinoxaline suggests its role as a scaffold for further functionalization.
Synthetic Strategies: The target compound shares synthetic pathways with tetrahydroindoloquinoxalines, such as Stork enamine alkylation . However, pyrazino-pyrido-pyrazines require multistep condensation and oxidation (e.g., m-CPBA-mediated sulfonylation in ), which introduces higher complexity.
Chlorinated derivatives (e.g., ) are tailored for kinase inhibition, highlighting the role of electronic effects from halogens.
Research Findings and Implications
- Structural Optimization: Saturation of the pyrido ring in the target compound may enhance metabolic stability compared to fully aromatic analogs like indoloquinoxalines .
- Chirality Matters: The (S)-enantiomer’s configuration is likely critical for target selectivity, as seen in other chiral quinoxaline derivatives .
- Functionalization Potential: The parent structure’s unsubstituted positions (e.g., C-7 or C-10) offer sites for introducing pharmacophores to modulate solubility, binding affinity, or toxicity .
Biological Activity
Introduction
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one (CAS No. 89860-74-2) is a nitrogen-containing heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Properties
- Molecular Formula: C12H14N2O
- Molecular Weight: 202.25 g/mol
- Melting Point: 192-194 °C
- Purity: ≥ 95% .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antimicrobial and neuropharmacological properties.
Antimicrobial Activity
Recent studies have shown that derivatives of pyridoquinoxaline compounds possess significant antibacterial activity. For instance:
- Bacterial Activity: The compound demonstrated good antibacterial properties against various strains of bacteria. In vitro tests indicated effective inhibition of bacterial growth at specific concentrations.
- Fungal Activity: While the compound showed moderate antifungal activity, it was less potent compared to its antibacterial effects .
Neuropharmacological Effects
The structure of this compound suggests potential interactions with neurotransmitter systems:
Case Studies
-
Antimicrobial Evaluation Study:
- A study conducted on various quinoxaline derivatives indicated that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The minimum inhibitory concentration (MIC) was determined to be in the range of 32–64 µg/mL for effective strains .
- Neuropharmacological Assessment:
Research Findings Summary
Q & A
Q. What are reliable synthetic routes for (S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted quinoxaline precursors with cyclic amines, followed by stereoselective reduction. For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed. A patent (WO0035922 A1) details the use of tert-butyl carbamate intermediates to protect reactive sites during synthesis, enabling controlled ring closure . The European Patent Application (2021) emphasizes the use of trifluoroacetic acid for deprotection and m-CPBA (meta-chloroperbenzoic acid) for sulfone formation in related heterocycles, which may inform analogous steps for this compound .
Q. How can structural confirmation and purity be validated for this compound?
- Methodological Answer : Combine 1H/13C NMR to verify the fused pyrido-quinoxaline scaffold and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute configuration. For purity, use HPLC with UV/Vis detection (λ = 254 nm) and a C18 column. highlights the importance of solubility parameters (e.g., Hansen parameters) for optimizing chromatographic conditions, as logP values (~2.09) influence retention times .
Advanced Research Questions
Q. What strategies address discrepancies in reported pharmacological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in receptor binding assays (e.g., 5-HT2C vs. 5-HT2A selectivity) or in vitro vs. in vivo models . Systematic comparisons should:
- Replicate assays under standardized conditions (e.g., cell lines, ligand concentrations).
- Use radioligand displacement assays (e.g., [3H]-mesulergine for 5-HT2C) to quantify affinity .
- Cross-validate findings with knockout animal models to isolate receptor-specific effects. A study by Rosenzweig-Lipson et al. (2006) demonstrated that structural analogs exhibit variable agonist activity depending on substituent electronic effects, suggesting that minor synthetic modifications could explain activity variations .
Q. How can oxidative dehydrogenation be optimized to synthesize aromatic analogs from the tetrahydroquinoxaline core?
- Methodological Answer : Use chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing xylene (50–100°C) to aromatize the tetrahydro ring. reports a 50-hour reaction time for converting tetrahydroindoloquinoxalinones to aromatic derivatives via oxidative dehydrogenation, achieving >90% yield . Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm aromaticity via UV-Vis spectroscopy (λmax shift to ~300 nm).
Q. What computational methods predict solubility and formulation compatibility for this compound?
- Methodological Answer : Apply Hansen solubility parameters (HSPs) to identify compatible excipients. describes calculating HSPs (δD, δP, δH) via group contribution methods or experimental solubility screens in solvents with known parameters . For example, a drug with δD = 18.0 MPa¹/², δP = 5.2 MPa¹/², and δH = 10.5 MPa¹/² would align with PEG-based matrices. Pair this with molecular dynamics simulations to assess polymer-drug interactions.
Q. How can stereochemical instability during storage or biological assays be mitigated?
- Methodological Answer : Stabilize the (S)-enantiomer by:
- Storing in anhydrous DMSO at -20°C to prevent racemization.
- Adding antioxidants (e.g., ascorbic acid) to buffer solutions for in vitro assays.
- Designing prodrugs with steric hindrance (e.g., bulky esters) to block chiral center reactivity. The synthesis of related derivatives in used trifluoroacetic acid-free conditions to preserve stereochemistry during deprotection .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s metabolic stability?
- Methodological Answer : Variability in hepatic microsomal assays (e.g., species-specific CYP450 isoforms) can cause discrepancies. To resolve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
